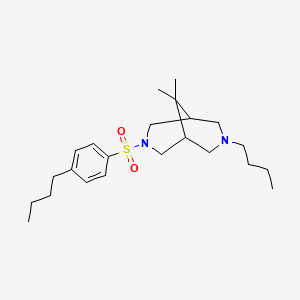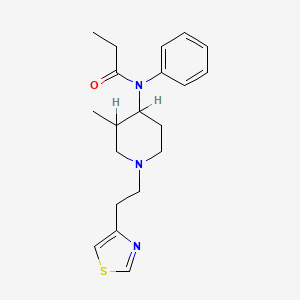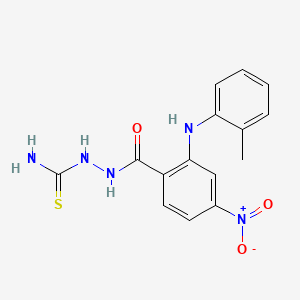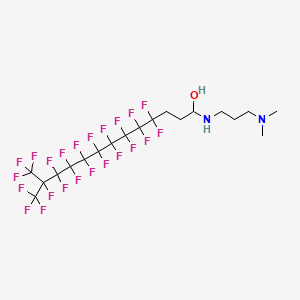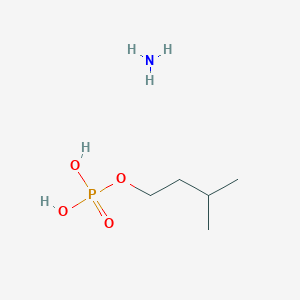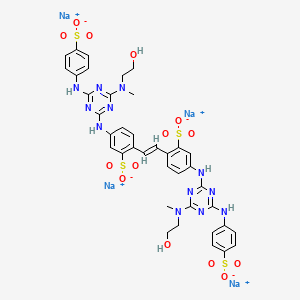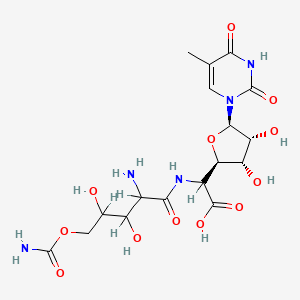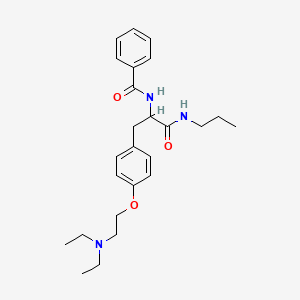
Phoenicopterone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phoenicopterone involves several steps, starting from β-carotene. The process typically includes the following steps:
Oxidation: β-carotene is oxidized to form β,β-caroten-4-one.
Dehydrogenation: The β,β-caroten-4-one undergoes dehydrogenation to form 4’,5’-Didehydro-5’,6’-dihydro-β,β-caroten-4-one.
The reaction conditions for these steps often involve the use of specific oxidizing agents and catalysts to facilitate the transformations. For example, the oxidation step may require the use of reagents like potassium permanganate or chromium trioxide under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, is also essential to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Phoenicopterone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized carotenoid derivatives.
Reduction: Reduction reactions can convert this compound back to less oxidized forms of carotenoids.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group to be introduced.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more highly oxidized carotenoids, while reduction can yield less oxidized carotenoids.
科学的研究の応用
Phoenicopterone has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity and properties of carotenoids.
Biology: this compound is studied for its potential role in biological processes, such as photosynthesis and photoprotection.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its antioxidant properties.
Industry: this compound is used as a pigment in various industrial applications, including food coloring and cosmetics.
作用機序
The mechanism of action of Phoenicopterone involves its interaction with various molecular targets and pathways. As a carotenoid derivative, it can interact with light-absorbing proteins and other molecules involved in photosynthesis. Its antioxidant properties allow it to neutralize reactive oxygen species, protecting cells from oxidative damage.
類似化合物との比較
Phoenicopterone is similar to other carotenoid derivatives, such as:
β-Carotene: The precursor to this compound, known for its role in photosynthesis and as a dietary supplement.
Lutein: Another carotenoid with antioxidant properties, commonly found in green leafy vegetables.
Zeaxanthin: A carotenoid similar to lutein, with applications in eye health.
This compound is unique due to its specific structure and the presence of the 4’,5’-didehydro-5’,6’-dihydro-β,β-caroten-4-one moiety, which imparts distinct chemical and physical properties.
特性
CAS番号 |
3297-23-2 |
|---|---|
分子式 |
C40H54O |
分子量 |
550.9 g/mol |
IUPAC名 |
2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C40H54O/c1-30(18-13-20-32(3)23-25-36-34(5)22-15-28-39(36,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-37-35(6)38(41)27-29-40(37,9)10/h11-14,16-26,36H,15,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-/m0/s1 |
InChIキー |
ZRXISZZQHKYPQA-GMKWGACXSA-N |
異性体SMILES |
CC1=CCCC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)CCC2(C)C)C)/C)/C)(C)C |
正規SMILES |
CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12742744.png)
